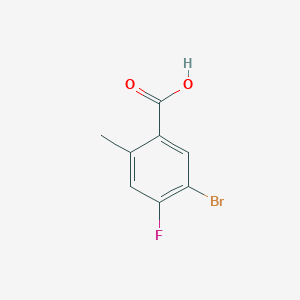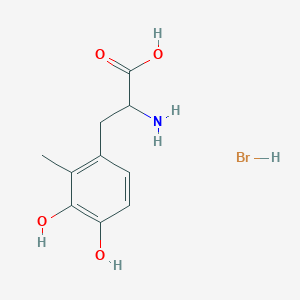
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide
Vue d'ensemble
Description
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a hydroxyl group, and a carboxylic acid group, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Starting from 3,4-dihydroxy-2-methylbenzaldehyde: This compound can be converted to the corresponding carboxylic acid through oxidation reactions.
Using amino acids: The amino group can be introduced through amination reactions involving amino acids such as L-phenylalanine.
Hydrobromic acid addition: The hydrobromide salt can be formed by reacting the carboxylic acid with hydrobromic acid.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis involving the following steps:
Preparation of the starting materials: The starting materials, such as 3,4-dihydroxy-2-methylbenzaldehyde, are prepared through chemical reactions.
Oxidation and amination reactions: These reactions are carried out in controlled environments to ensure the formation of the desired compound.
Purification and crystallization: The final product is purified and crystallized to obtain the hydrobromide salt.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: Common reagents include halogenating agents such as bromine (Br2) and iodine (I2).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways, including:
Antioxidant activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory activity: The amino group can interact with inflammatory mediators, reducing inflammation.
Therapeutic applications: The carboxylic acid group can bind to specific receptors, modulating biological processes.
Comparaison Avec Des Composés Similaires
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide can be compared with other similar compounds, such as:
3,4-Dihydroxyphenylalanine (L-DOPA): Both compounds have hydroxyl groups and amino groups, but L-DOPA is primarily used in the treatment of Parkinson's disease.
Tyrosine: Similar in structure, but lacks the hydrobromide salt formation.
Phenylalanine: Another amino acid, but without the hydroxyl groups.
Propriétés
IUPAC Name |
2-amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.BrH/c1-5-6(4-7(11)10(14)15)2-3-8(12)9(5)13;/h2-3,7,12-13H,4,11H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJVLLQDJONMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)O)CC(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1528252.png)
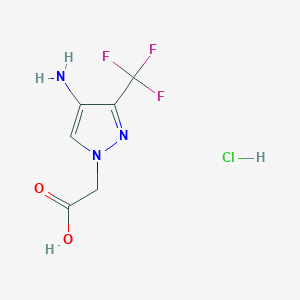
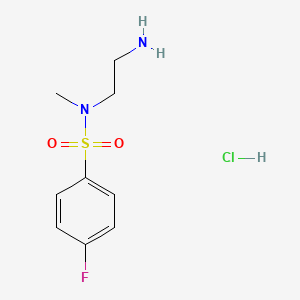
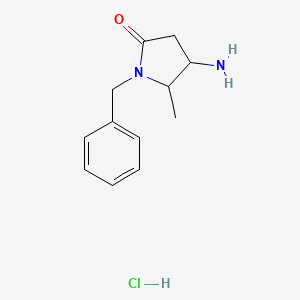
![2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B1528258.png)
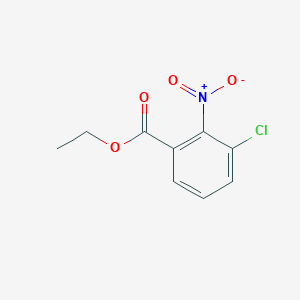


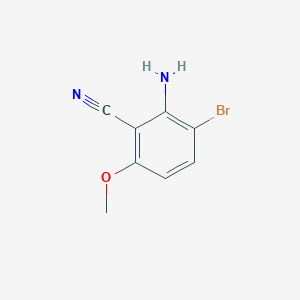
![7-Azaspiro[4.6]undecane](/img/structure/B1528267.png)
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1528269.png)

